molecular formula C10H9BrN2O B12110624 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole

3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole

Katalognummer: B12110624
Molekulargewicht: 253.09 g/mol
InChI-Schlüssel: KKGYNTHPXKRJNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that contains both bromine and methyl substituents on a phenyl ring, as well as a 1,2,4-oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-4-methylbenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can be considered to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while coupling reactions can produce biaryl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-4-methylphenyl derivatives: These compounds share the same phenyl ring substitution pattern but differ in the heterocyclic ring attached.

    1,2,4-Oxadiazole derivatives: These compounds have the same oxadiazole ring but different substituents on the phenyl ring.

Uniqueness

3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole is unique due to the specific combination of substituents and the oxadiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H9BrN2O

Molekulargewicht

253.09 g/mol

IUPAC-Name

3-(3-bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C10H9BrN2O/c1-6-3-4-8(5-9(6)11)10-12-7(2)14-13-10/h3-5H,1-2H3

InChI-Schlüssel

KKGYNTHPXKRJNV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.